N'-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenyl)acetohydrazide
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Overview
Description
N’-[(3E)-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-(4-METHYLPHENYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-(4-METHYLPHENYL)ACETOHYDRAZIDE typically involves the condensation of an indole derivative with an acetohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on a large scale .
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-(4-METHYLPHENYL)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
N’-[(3E)-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-(4-METHYLPHENYL)ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3E)-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-(4-METHYLPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors with high affinity, which can lead to various biological effects. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide
- 6-[(3E,5E,7S)-5,7-dimethyl-2-oxonona-3,5-dienyl]-2,4-dihydroxy-3-methylbenzaldehyde
Uniqueness
Compared to similar compounds, N’-[(3E)-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-(4-METHYLPHENYL)ACETOHYDRAZIDE stands out due to its unique indole-based structure, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H19N3O2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-11-4-6-14(7-5-11)10-16(23)21-22-18-15-9-12(2)8-13(3)17(15)20-19(18)24/h4-9,20,24H,10H2,1-3H3 |
InChI Key |
FMOGZRPEBUQLEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N=NC2=C(NC3=C(C=C(C=C32)C)C)O |
Origin of Product |
United States |
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